4-bromo-N-methoxy-3-methylbenzamide

Description

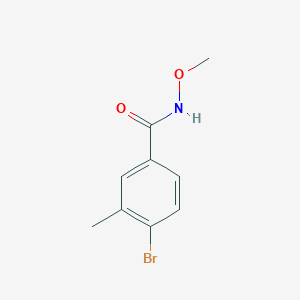

4-Bromo-N-methoxy-3-methylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 4-position, a methyl group at the 3-position of the benzene ring, and a methoxy group attached to the amide nitrogen. Benzamides are widely studied for their roles in medicinal chemistry, often serving as enzyme inhibitors or intermediates in organic synthesis .

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

4-bromo-N-methoxy-3-methylbenzamide |

InChI |

InChI=1S/C9H10BrNO2/c1-6-5-7(3-4-8(6)10)9(12)11-13-2/h3-5H,1-2H3,(H,11,12) |

InChI Key |

KPFNPJLWPJWGCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NOC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methoxy-3-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-3-methylbenzoic acid.

Amidation Reaction: The 4-bromo-3-methylbenzoic acid is reacted with methoxyamine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methoxy-3-methylbenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products formed are derivatives of this compound with different substituents at the 4-position.

Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

4-Bromo-N-methoxy-3-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

(a) 4-Bromo-N-methoxy-3-methylbenzamide

- Structure : Bromo (C4), methyl (C3), methoxy (amide N).

- Key Features : The methyl group introduces steric hindrance, while bromine enhances electrophilic reactivity.

(b) N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ()

- Structure : Bromophenyl substituent, trimethoxy groups on the benzamide ring.

- Key Features : The trimethoxy groups increase hydrophilicity and hydrogen-bonding capacity, as evidenced by N–H···O interactions in its crystal structure .

- Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene .

(c) 3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide ()

- Structure : Bromo (C3), methoxy (C4), and an aniline-derived substituent.

- Properties: Higher molar mass (397.27 g/mol) and predicted density (1.447 g/cm³) compared to the target compound due to the bulky phenylamino group .

Substituent Variations on the Amide Nitrogen

(a) 4-Bromo-N-butyl-3-methoxybenzamide ()

- Structure : Butyl group on the amide nitrogen.

- Safety Data : Classified under GHS Revision 8; requires precautions for inhalation and skin contact .

(b) 4-Bromo-N,N'-bis(4-methoxyphenyl)-benzamidine ()

Physicochemical Properties

*Estimated based on analogs.

Biological Activity

4-Bromo-N-methoxy-3-methylbenzamide is an organic compound characterized by its molecular formula and a molecular weight of approximately 244.09 g/mol. It features a bromine atom at the para position, a methoxy group, and a methyl substituent on the benzamide framework. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, including leukemia and breast cancer cells. The following table summarizes some findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K-562 (Leukemia) | 5.0 | Moderate inhibition |

| MDA-MB-231 (Breast) | 7.2 | Significant inhibition |

| HCT-116 (Colon) | 6.5 | Moderate inhibition |

| A549 (Lung) | 8.0 | Low inhibition |

These results indicate that this compound may selectively target cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cells. It is hypothesized that the compound binds to enzymes or receptors involved in cell signaling pathways, leading to alterations in cellular proliferation and apoptosis.

Case Studies

Case Study 1: Anticancer Activity in Leukemia

In a controlled study involving K-562 leukemia cells, treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. The study reported an IC50 value of 5 µM, indicating significant potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively, showcasing its potential as a therapeutic agent against common bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Iodo-N-methoxy-3-methylbenzamide | Iodine instead of bromine | Enhanced reactivity |

| 4-Fluoro-N-methoxy-3-methylbenzamide | Fluorine substituent | Increased metabolic stability |

| N-Methoxy-4-(trifluoromethyl)benzamide | Trifluoromethyl group | Higher lipophilicity |

This comparative analysis highlights how variations in substituents can influence biological activity and pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.